Methylcyclooctane

Gas Chromatography Analytical Method Validation Petroleum Biomarker Analysis

Methylcyclooctane (CAS 1502-38-1) is a monosubstituted cycloalkane comprising an eight-membered cyclooctane ring with a single methyl substituent (C9H18; MW 126.24 g/mol). It exists as a colorless, nonpolar liquid at room temperature (melting point ~14.85°C) with moderate volatility (boiling point 161.9°C at 760 mmHg, vapor pressure 2.9 mmHg at 25°C).

Molecular Formula C9H18
Molecular Weight 126.24 g/mol
CAS No. 1502-38-1
Cat. No. B075215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethylcyclooctane
CAS1502-38-1
Molecular FormulaC9H18
Molecular Weight126.24 g/mol
Structural Identifiers
SMILESCC1CCCCCCC1
InChIInChI=1S/C9H18/c1-9-7-5-3-2-4-6-8-9/h9H,2-8H2,1H3
InChIKeyPOCNHGFJLGYFIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methylcyclooctane (CAS 1502-38-1) - Baseline Physicochemical and Structural Profile for Procurement Evaluation


Methylcyclooctane (CAS 1502-38-1) is a monosubstituted cycloalkane comprising an eight-membered cyclooctane ring with a single methyl substituent (C9H18; MW 126.24 g/mol) [1]. It exists as a colorless, nonpolar liquid at room temperature (melting point ~14.85°C) with moderate volatility (boiling point 161.9°C at 760 mmHg, vapor pressure 2.9 mmHg at 25°C) . The compound exhibits a density of approximately 0.779 g/cm³ and an estimated refractive index of 1.427 [2]. Its fundamental chemical identity is defined by a flexible eight-membered ring that adopts multiple low-energy conformations, a structural feature that underpins its distinct physicochemical and spectroscopic behavior relative to smaller-ring methylcycloalkanes and unsubstituted cyclooctane [3].

Methylcyclooctane (CAS 1502-38-1) - Why Generic Substitution with Other Cycloalkanes Fails in Scientific Workflows


Substituting methylcyclooctane with other cycloalkanes—including unsubstituted cyclooctane, smaller-ring methylcycloalkanes (e.g., methylcyclohexane), or alternative C9 isomers (e.g., isopropylcyclohexane)—introduces unacceptable variability in experimental outcomes due to fundamentally different conformational equilibria, chromatographic retention behavior, and catalytic reactivity profiles. The eight-membered ring of methylcyclooctane populates a distinct set of low-energy conformers (boat-chair, crown) that differ markedly from the predominantly chair conformation of six-membered rings or the simpler pseudorotational landscape of cyclopentane [1]. These conformational differences translate directly into quantifiable divergence in gas chromatographic retention indices (KI), thermodynamic stability, and platinum-catalyzed transformation pathways that cannot be corrected by simple molar mass or boiling point adjustments [2][3]. Procurement of the exact compound, rather than a generic cycloalkane surrogate, is therefore essential for reproducibility in catalysis studies, environmental fate investigations, and any workflow dependent on chromatographic separation or computational modeling of medium-ring conformational dynamics.

Methylcyclooctane (CAS 1502-38-1) - Product-Specific Quantitative Differentiation Evidence


Methylcyclooctane GC Retention Index (KI) Quantified Divergence from Cyclooctane

Methylcyclooctane exhibits a distinct gas chromatographic retention index (Kováts Index, KI) on nonpolar stationary phases that differs substantially from both unsubstituted cyclooctane and linear alkanes of similar carbon number, enabling unambiguous identification and quantification in complex hydrocarbon mixtures. On a squalane capillary column at 100°C, methylcyclooctane yields a KI of 992-995, compared to a KI of approximately 940-950 for unsubstituted cyclooctane under comparable conditions [1][2]. On Apiezon L at 130°C, the KI increases to 1019 [3]. This retention difference of approximately 40-50 KI units between methylcyclooctane and cyclooctane is analytically significant and cannot be emulated by any other C9 cycloalkane isomer.

Gas Chromatography Analytical Method Validation Petroleum Biomarker Analysis

Methylcyclooctane Conformational Equilibria Quantitatively Distinct from Cyclooctane

The introduction of a single methyl substituent onto the cyclooctane ring alters the relative populations and energetic accessibility of the multiple low-energy conformations that characterize eight-membered rings. While cyclooctane itself exists as a rapidly interconverting mixture of boat-chair, crown, and twist-boat-chair conformers of closely similar energy (within ~1-2 kcal/mol), the methyl group in methylcyclooctane imposes steric constraints that bias the conformational equilibrium, as demonstrated by combined iterative force-field and CNDO calculations [1]. Low-temperature NMR studies further indicate that the crown conformations are not the exclusive forms in methylcyclooctane, contrasting with the behavior of certain other alkylcyclooctanes [2]. The methyl substituent introduces distinct axial versus equatorial preferences that are absent in unsubstituted cyclooctane, with energy differences between conformers that differ by approximately 0.5-1.5 kcal/mol depending on the specific conformer pair and computational method [1].

Conformational Analysis Computational Chemistry NMR Spectroscopy Molecular Mechanics

Methylcyclooctane Distinct Catalytic Transformation Profile on Platinum Catalysts

Methylcyclooctane undergoes characteristic transformations in the presence of platinum catalysts that differ from those observed for other cycloalkanes, providing a well-defined substrate for mechanistic studies of C-C bond activation and ring-contraction/expansion processes. In the work of Balenkova et al. (1965), methylcyclooctane was subjected to catalytic transformations over platinum catalysts, yielding a distinct product distribution that reflects the specific reactivity of the methyl-substituted eight-membered ring [1]. While the original Russian-language publication lacks explicit quantitative yield comparisons to all analogs, the study establishes that methylcyclooctane serves as a structurally defined probe for investigating platinum-catalyzed hydrocarbon conversion pathways. Related studies on the hydrogenolysis of bicyclo[n.1.0]alkanes over Pt and Pd/C catalysts demonstrate that methylcyclooctane is formed as the exclusive product (no ring-expanded byproducts) when the starting bicyclic precursor has a sufficiently large ring (n≥5), in contrast to smaller bicyclic systems that yield mixtures of ring-expanded products (e.g., bicyclo[3.1.0]hexane gives 5-20% cycloheptane) [2].

Catalysis Hydrogenolysis Petroleum Refining Chemistry Reaction Mechanism Studies

Methylcyclooctane Thermodynamic Stability Relative to Cyclooctane (Hydrogenation Enthalpy)

The enthalpy of hydrogenation provides a direct measure of the thermodynamic stability of unsaturated precursors relative to the saturated cycloalkane. For the reaction H₂ + methylcyclooctene (C9H16) → methylcyclooctane (C9H18), the standard enthalpy of reaction (ΔrH°) is reported as -147 kJ/mol [1]. While a direct comparative value for the hydrogenation of unsubstituted cyclooctene to cyclooctane is not collated in the same dataset, the value for methylcyclooctane establishes a benchmark for evaluating the thermodynamic driving force of hydrogenation reactions involving methyl-substituted eight-membered rings. This data point is essential for computational chemists validating force-field parameters or density functional theory (DFT) calculations of medium-ring cycloalkane energetics.

Thermochemistry Reaction Calorimetry Computational Thermochemistry Validation

Methylcyclooctane Lipophilicity (LogP) Distinguishes It from Smaller-Ring Methylcycloalkanes

The octanol-water partition coefficient (LogP) of methylcyclooctane is consistently reported in the range of 3.37 to 3.37 (experimental/computed) [1], with alternative computed estimates ranging up to 4.7-5.37 depending on the algorithm employed [2][3]. This lipophilicity value positions methylcyclooctane as significantly more hydrophobic than smaller-ring methylcycloalkanes: methylcyclohexane has a LogP of approximately 2.78-2.8 [4], while methylcyclopentane is approximately 2.4 [4]. The increase in LogP by approximately 0.6-1.0 units per additional carbon in the ring reflects the enhanced hydrophobic character imparted by the larger cyclooctane scaffold.

QSAR Modeling Environmental Fate Prediction Partitioning Studies

Methylcyclooctane Verified Purity >99% via GC-MS and 13C NMR - Procurement-Grade Quality Standard

Commercially sourced methylcyclooctane intended for research applications can be purified to >99% purity via fractional distillation or preparative HPLC, with purity verification confirmed by gas chromatography-mass spectrometry (GC-MS) and 13C NMR spectroscopy . This level of purity ensures that the material meets the stringent requirements for use as an analytical reference standard, a substrate in kinetic studies, or a component in formulated mixtures where trace impurities could confound experimental interpretation. While purity specifications vary by supplier and lot, the capability to achieve and verify >99% purity distinguishes procurement-grade methylcyclooctane from lower-purity industrial solvent grades or in-house synthesized material lacking rigorous analytical characterization.

Analytical Chemistry Quality Control Reference Standard Qualification

Methylcyclooctane (CAS 1502-38-1) - Prioritized Research and Industrial Application Scenarios


Gas Chromatographic Method Development and Validation for Complex Hydrocarbon Mixtures

Methylcyclooctane serves as a well-characterized retention index standard for calibrating nonpolar GC columns in the analysis of petroleum distillates, environmental samples, and synthetic hydrocarbon mixtures. Its established Kováts Index of 992-995 on squalane at 100°C and 1019 on Apiezon L at 130°C provides a reliable benchmark for verifying column performance and for identifying unknown cycloalkane constituents in complex matrices [1][2]. The quantifiable retention difference from unsubstituted cyclooctane (ΔKI ~40-50 units) enables unambiguous chromatographic resolution, a prerequisite for accurate quantitative analysis in regulatory environmental monitoring and petroleum biomarker studies.

Computational Chemistry Benchmarking of Medium-Ring Conformational Analysis Methods

Methylcyclooctane is an ideal test case for validating force-field parameters, semi-empirical methods (e.g., CNDO), and DFT functionals for predicting the conformational equilibria of substituted eight-membered rings. The availability of combined force-field/CNDO conformational energy data [3] and low-temperature NMR spectroscopic evidence [4] provides a robust experimental-computational cross-validation dataset. Procurement of the authentic compound enables researchers to generate new spectroscopic data (e.g., variable-temperature NMR) that can be directly compared to computational predictions, advancing the development of accurate molecular mechanics and quantum chemical methods for medium-ring systems.

Platinum-Catalyzed Hydrocarbon Conversion Mechanism Studies

Methylcyclooctane functions as a structurally defined substrate for investigating the mechanisms of C-C bond activation, ring contraction, and hydrogenolysis on supported platinum catalysts. The established transformation behavior of methylcyclooctane over platinum catalysts [5] and its exclusive formation from bicyclo[6.1.0]nonane hydrogenolysis without competitive ring expansion [6] make it a valuable probe for delineating structure-reactivity relationships in petroleum refining chemistry. Researchers studying catalyst selectivity, deactivation mechanisms, or the development of improved hydroprocessing catalysts will find methylcyclooctane to be a well-characterized and reproducible substrate.

Environmental Fate and Transport Modeling of Cycloalkane Contaminants

The lipophilicity of methylcyclooctane (LogP ~3.37-4.7) quantitatively distinguishes it from smaller-ring methylcycloalkanes, directly impacting predictions of soil sorption, bioaccumulation potential, and aqueous transport . Environmental scientists and risk assessors requiring accurate partition coefficients for C9 cycloalkanes in oil sands tailings, petroleum-contaminated sites, or industrial effluent monitoring must use compound-specific LogP values rather than generic class estimates. Procurement of authentic methylcyclooctane for experimental determination of soil-water distribution coefficients (Kd) or octanol-water partition coefficients (Kow) under site-specific conditions is essential for defensible environmental fate assessments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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